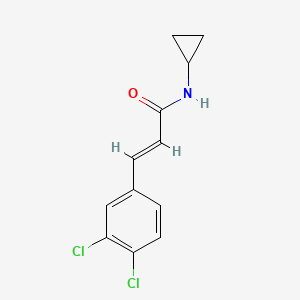
N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the acrylamide family of compounds and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. It may also act by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in preclinical studies. In addition, it has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide is its potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It also exhibits antitumor activity, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide is its limited solubility in water, which may make it difficult to administer in certain formulations.
Orientations Futures
There are several potential future directions for the study of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide. One area of research could be the development of new drugs based on the compound for the treatment of pain, inflammation, and cancer. Another area of research could be the study of the mechanism of action of the compound to better understand its effects on the body. Additionally, the development of new synthetic methods for the production of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide could lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide involves the reaction of cyclopropylamine with 3-(3,4-dichlorophenyl)acrylic acid. The reaction is carried out in the presence of a catalyst such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide.
Applications De Recherche Scientifique
N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential antitumor activity, with promising results in preclinical studies.
Propriétés
IUPAC Name |
(E)-N-cyclopropyl-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-10-5-1-8(7-11(10)14)2-6-12(16)15-9-3-4-9/h1-2,5-7,9H,3-4H2,(H,15,16)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGFHYCTRGINU-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5846046.png)
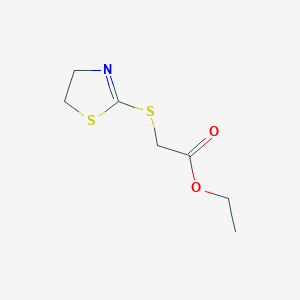
![N-[4-(benzyloxy)phenyl]-2-methylpropanamide](/img/structure/B5846058.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
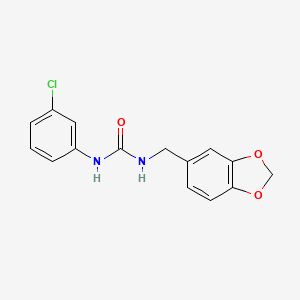
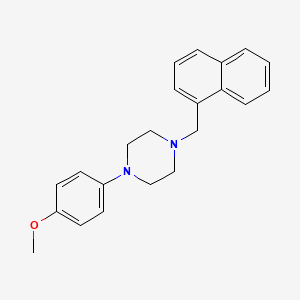
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
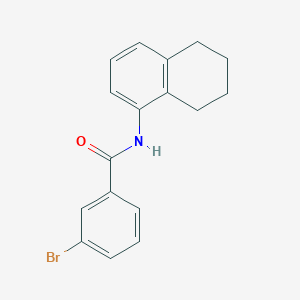
![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)
![N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)


